H-D-TRP-OET.HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

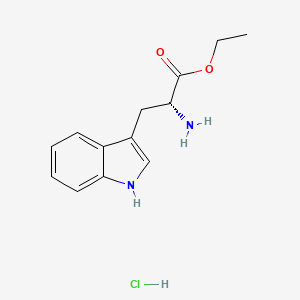

ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657026 | |

| Record name | Ethyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61535-49-7 | |

| Record name | Ethyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of H-D-TRP-OET.HCL?

An In-depth Technical Guide to the Chemical Properties of D-Tryptophan Ethyl Ester Hydrochloride (H-D-Trp-OEt·HCl)

Abstract

D-Tryptophan ethyl ester hydrochloride (H-D-Trp-OEt·HCl) is a pivotal chiral building block in modern synthetic chemistry, particularly within pharmaceutical research and peptide synthesis. As a derivative of the non-proteinogenic D-tryptophan, its unique stereochemistry offers distinct advantages in the development of enzyme-resistant peptides and novel therapeutic agents. This guide provides a comprehensive examination of the core chemical properties of H-D-Trp-OEt·HCl, designed for researchers, scientists, and drug development professionals. It covers physicochemical characteristics, detailed analytical protocols for quality control, insights into chemical reactivity and stability, and essential safety protocols. The synthesis of technical data and field-proven insights aims to equip professionals with the knowledge required for the effective application of this compound.

Chemical Identity and Structure

The foundation of utilizing any chemical reagent is a precise understanding of its identity and structure. H-D-Trp-OEt·HCl is the hydrochloride salt of the ethyl ester of D-tryptophan. The esterification of the carboxylic acid protects this functional group, allowing the primary amine to be available for reactions such as peptide bond formation.[1] The hydrochloride salt form generally enhances the compound's crystallinity and stability.

Nomenclature and Identifiers

A clear identification is critical for regulatory and experimental consistency.

| Identifier | Value |

| Common Name | D-Tryptophan ethyl ester hydrochloride[2] |

| Synonyms | H-D-Trp-OEt·HCl, (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, D-Trp-OEt HCl[2][3] |

| CAS Number | 61535-49-7[2][3][4][5] |

| Molecular Formula | C₁₃H₁₆N₂O₂·HCl (or C₁₃H₁₇ClN₂O₂)[2][4] |

| Molecular Weight | 268.74 g/mol [4][6] |

Physicochemical Properties

The physical and chemical properties of H-D-Trp-OEt·HCl dictate its handling, storage, and application in experimental designs.

| Property | Value / Description |

| Appearance | White to yellowish-white crystalline powder.[4] |

| Melting Point | 220.0–235.0 °C.[4] |

| Optical Rotation | [α]²⁰/D: -10.0 ± 1.0° (c=1, in Methanol).[4] |

| Purity | Typically >98.0% as determined by TLC or HPLC.[4] |

Solubility Profile

While specific quantitative solubility data for H-D-Trp-OEt·HCl is not extensively published, its solubility can be inferred from its structure and data on similar compounds. As a hydrochloride salt, it is expected to have moderate solubility in polar protic solvents.

-

Polar Protic Solvents: Soluble in alcohols like methanol and ethanol.[4] The L-isomer of the corresponding methyl ester shows high solubility in methanol.[7]

-

Aqueous Solvents: Sparingly soluble in aqueous buffers; solubility may be pH-dependent.

-

Organic Solvents: The related DL-Tryptophan octyl ester is soluble in DMSO and dimethylformamide (DMF). Similar behavior can be expected for H-D-Trp-OEt·HCl.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Storage Conditions: Store in tightly sealed containers in a cool, dry, and well-ventilated area.[4][8] For long-term preservation of purity, storage at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]

-

Incompatibilities: Avoid strong oxidizing agents, which can degrade the indole ring.[8]

-

Light and Moisture: The compound should be protected from light and moisture to prevent degradation.[4]

Analytical Characterization and Quality Control

Verifying the identity, purity, and structural integrity of H-D-Trp-OEt·HCl is a prerequisite for its use in research and development. A multi-technique approach is standard practice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of amino acid derivatives due to its high resolution and quantitative accuracy.[9] It is effective for separating the target compound from starting materials, by-products, and potential enantiomeric impurities.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of H-D-Trp-OEt·HCl.

-

Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[9]

-

-

Instrumentation and Conditions:

-

HPLC System: A standard system with a UV detector.[9]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. The TFA acts as an ion-pairing agent to improve peak shape.[9]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

-

Gradient: Linear gradient from 5% to 95% Mobile Phase B over 20–30 minutes. This wide gradient ensures the elution of compounds with varying polarities.[9][10]

-

Detection: UV absorbance at 280 nm. This wavelength is chosen for its sensitivity to the indole chromophore of the tryptophan side chain.[7]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak area of the chromatogram.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Caption: Workflow for purity assessment of H-D-Trp-OEt·HCl by RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure. The ¹H NMR spectrum provides information on the proton environment, while ¹³C NMR identifies all unique carbon atoms.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Indole Ring: Multiple signals between 7.0-8.0 ppm (aromatic protons) and a broad singlet >10 ppm (indole N-H).

-

Backbone Protons: A triplet for the α-CH and a doublet of doublets for the β-CH₂ protons.

-

Ethyl Ester Group: A quartet around 4.1 ppm (-OCH₂-) and a triplet around 1.2 ppm (-CH₃).

-

Amine Group: A broad signal for the -NH₃⁺ protons.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon: Signal around 170 ppm (ester C=O).

-

Aromatic/Indole Carbons: Multiple signals between 110-140 ppm.

-

Aliphatic Carbons: Signals for the α-CH, β-CH₂, and ethyl group carbons between 10-65 ppm.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identification and purity analysis.

-

Expected Ionization: In electrospray ionization (ESI) positive mode, the compound will be detected as the free base cation [M+H]⁺.

-

Expected m/z: The molecular weight of the free base (C₁₃H₁₆N₂O₂) is 232.28 g/mol . The expected exact mass for the [M+H]⁺ ion would be approximately 233.1285.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

-

Key Expected Absorption Bands:

-

~3400 cm⁻¹: N-H stretch (indole).

-

~3000 cm⁻¹: Broadband corresponding to the -NH₃⁺ stretch.

-

~1740 cm⁻¹: Strong C=O stretch (ester).

-

~1600 cm⁻¹: C=C stretches (aromatic indole ring).

-

~1200 cm⁻¹: C-O stretch (ester).

-

Chemical Reactivity and Synthetic Applications

H-D-Trp-OEt·HCl is a versatile intermediate whose reactivity is centered around its three main functional components: the primary amine, the ethyl ester, and the indole side chain.

Key Reactive Centers

-

Primary Amine (-NH₂): After neutralization of the hydrochloride salt, the free primary amine is a potent nucleophile. It is the primary site for peptide bond formation (acylation).

-

Ethyl Ester (-COOEt): This group serves as a protecting group for the carboxylic acid. It is stable to many reaction conditions used for peptide coupling but can be hydrolyzed to the free carboxylic acid under basic (saponification) or acidic conditions.

-

Indole Side Chain: The indole ring is electron-rich and susceptible to oxidation, especially under harsh acidic conditions. It can also undergo electrophilic substitution. During peptide synthesis, particularly when using acid-labile side-chain protecting groups, scavengers are often required to prevent alkylation of the tryptophan residue.[10]

Application in Peptide Synthesis

The primary application of H-D-Trp-OEt·HCl is as a C-terminal starting material in solution-phase peptide synthesis. The ester protects the C-terminus while the free amine is coupled with an N-protected amino acid.

Caption: Schematic of H-D-Trp-OEt·HCl in a typical peptide coupling reaction.

Safety, Handling, and Disposal

While a specific, comprehensive safety data sheet (SDS) for H-D-Trp-OEt·HCl is not universally available, its handling should be guided by the safety principles for amino acid derivatives and hydrochloride salts.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][11]

-

Handling:

-

Hazards: As a hydrochloride salt of an organic compound, it should be treated as a potential irritant. The parent compound, hydrochloric acid, is corrosive and causes severe skin burns and eye damage.[11][12]

-

Fire: In case of fire, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

Conclusion

D-Tryptophan ethyl ester hydrochloride is a well-defined chemical entity with distinct properties that make it a valuable tool for synthetic chemists. Its high purity, defined stereochemistry, and predictable reactivity allow for its reliable use as a chiral building block in the synthesis of complex peptides and pharmaceutical intermediates. A thorough understanding of its physicochemical properties, supported by robust analytical characterization and adherence to appropriate safety protocols, is essential for its successful application in the laboratory and beyond.

References

-

Ruifu Chemical. (n.d.). H-D-Trp-OEt.HCl CAS 61535-49-7 Assay >98.0% (TLC). Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, H-D-Trp-Oet·HCl. Retrieved from [Link]

-

LookChem. (n.d.). Cas 61535-49-7, H-D-TRP-OET HCL. Retrieved from [Link]

-

AAPPTec. (n.d.). H-D-Trp-OEt HCl, CAS 74126-25-3, D-Tryptophan ethyl ester hydrochloride salt. Retrieved from [Link]

- Google Patents. (2015). CN105037240B - The preparation method of tryptophan esters hydrochloride.

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet: L-Tryptophan tert-butyl ester hydrochloride. Retrieved from [Link]

- Google Patents. (2013). CN103435530A - Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity.

-

GlpBio. (n.d.). H-Trp-Oet·HCl | Cas# 2899-28-7. Retrieved from [Link]

- Google Patents. (2015). CN105037240A - Preparing method for tryptophan ester hydrochloride.

-

RayBiotech. (n.d.). H-Trp-Oet.HCl. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). Retrieved from [Link]

-

PubMed Central. (2017). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). Retrieved from [Link]

-

PubMed Central. (2017). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Retrieved from [Link]

-

AAPPTec. (n.d.). Ac-Trp-OEt [2382-80-1]. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

-

PubMed Central. (2015). Mass Spectrometric Approaches to Study Protein Structure and Interactions in Lyophilized Powders. Retrieved from [Link]

-

Peptide Institute, Inc. (n.d.). Ac-Trp-OEt. Retrieved from [Link]

-

PubChem. (n.d.). H-DL-Trp-DL-Trp(5-F)-OMe.HCl. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. healthchems.lookchem.com [healthchems.lookchem.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. H-D-TRP-OET HCL | 61535-49-7 [amp.chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. afgsci.com [afgsci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

An In-depth Technical Guide to D-Tryptophan Ethyl Ester Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tryptophan ethyl ester hydrochloride is a pivotal derivative of the essential amino acid D-tryptophan. Its structural modification—the esterification of the carboxylic acid group—enhances its utility as a versatile building block in synthetic organic chemistry. This modification improves solubility in organic solvents and protects the carboxyl group, making the amino group readily available for reactions like peptide bond formation.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, methods for analytical characterization, and a discussion of its significant applications in pharmaceutical research and development.

Physicochemical Properties

D-Tryptophan ethyl ester hydrochloride is a chiral compound valued for its specific stereochemistry. Its fundamental properties are critical for its application in asymmetric synthesis and are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆N₂O₂·HCl (or C₁₃H₁₇ClN₂O₂) | [3][4][5][6] |

| Molecular Weight | 268.74 g/mol | [3][4][7][8] |

| CAS Number | 61535-49-7 | [5][9] |

| Appearance | White to light yellow powder or crystalline solid | [8] |

| Purity | Typically ≥98% (by HPLC) | [3][9] |

| Storage Conditions | Store at 0-8 °C | [3][8] |

| Synonyms | (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, H-D-Trp-OEt·HCl | [5][9] |

Synthesis Protocol: Fischer-Speier Esterification

The most common and efficient method for synthesizing D-Tryptophan ethyl ester hydrochloride is the Fischer-Speier esterification of D-Tryptophan using ethanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[2] The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Materials

-

D-Tryptophan

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser with a drying tube

-

Ice bath

Step-by-Step Methodology

-

Suspension: In a round-bottom flask, suspend D-Tryptophan (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of amino acid) and cool the mixture to 0 °C in an ice bath.

-

Acidification: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension.[2] Caution: This step is highly exothermic and releases toxic HCl and SO₂ gases. It must be performed in a well-ventilated fume hood. Alternatively, dry HCl gas can be bubbled through the solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2]

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation & Isolation: To the resulting residue, add cold, anhydrous diethyl ether and triturate the mixture to induce the precipitation of the hydrochloride salt.[2]

-

Filtration and Drying: Collect the white solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any unreacted starting material, and dry it under a vacuum to yield D-Tryptophan ethyl ester hydrochloride.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification workflow for synthesis.

Analytical Characterization

To ensure the purity and identity of the synthesized compound, a combination of chromatographic and spectroscopic techniques is employed.

-

Thin-Layer Chromatography (TLC): A rapid method to monitor the reaction's progress. The product, being a salt, is more polar and will typically have a lower Retention Factor (Rf) value compared to the starting D-Tryptophan. A common mobile phase is a mixture of n-butanol, acetic acid, and water.[2]

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product. A C18 reverse-phase column with a gradient elution of water and acetonitrile (often with 0.1% trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the product peak.[3][8]

-

Spectroscopy (NMR, IR): Structural confirmation is achieved through Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy to verify the presence of the ethyl ester group and other key functional groups.

Analytical Workflow Diagram

Caption: Workflow for analytical characterization of the product.

Applications in Research and Drug Development

D-Tryptophan ethyl ester hydrochloride is not merely a laboratory chemical; it is a strategic component in the synthesis of complex molecules and bioactive agents.

-

Peptide Synthesis: As a C-protected amino acid, it serves as a crucial building block in solid-phase or solution-phase peptide synthesis. The ester group prevents the carboxylate from interfering while the free amine participates in peptide bond formation.[1][10]

-

Chiral Building Block: The defined (R)-stereochemistry makes it an invaluable starting material for the asymmetric synthesis of pharmaceuticals, where enantiomeric purity is critical for therapeutic efficacy and safety.[1]

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various neuroactive agents and other complex pharmaceutical compounds.[1] Its structure is a precursor for molecules that may interact with serotonin pathways, though this is more commonly associated with the L-isomer.[3][8] The D-isomer is explored for creating peptide-based drugs or enzyme inhibitors.

Key Application Areas Diagram

Sources

- 1. DL-Tryptophan Ethyl Ester Hydrochloride [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. plexdb.org [plexdb.org]

- 5. chemscene.com [chemscene.com]

- 6. DL-Tryptophan ethyl ester hydrochloride | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. chemimpex.com [chemimpex.com]

- 9. D-Tryptophan ethyl ester hydrochloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. L -Tryptophan ethyl ester = 99.0 AT 2899-28-7 [sigmaaldrich.com]

An In-depth Technical Guide to H-D-TRP-OET.HCL (CAS 61535-49-7): Exploring the Potential of a D-Amino Acid Derivative in Research and Drug Development

This technical guide provides a comprehensive overview of H-D-TRP-OET.HCL (D-Tryptophan ethyl ester hydrochloride), a chiral amino acid derivative with the CAS number 61535-49-7. Intended for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles underpinning the potential utility of this compound. While specific research on this compound is emerging, this guide synthesizes foundational knowledge of D-amino acids, tryptophan metabolism, and established analytical methodologies to provide a robust framework for future investigation.

Introduction: The Significance of Chirality in Tryptophan Derivatives

Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a building block for proteins and a precursor to vital neuro-transmitters like serotonin and melatonin[1][2][3]. The vast majority of naturally occurring tryptophan is in the L-enantiomeric form. Its counterpart, D-tryptophan, and its derivatives such as this compound, represent a frontier in biochemical and pharmaceutical research. The introduction of a D-amino acid can confer unique properties, most notably an increased resistance to enzymatic degradation, which can enhance the pharmacokinetic profile of peptide-based therapeutics[4][5][6]. This guide will explore the knowns and project the potential of this compound, providing a scientific basis for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. This compound is a white to off-white crystalline powder[4]. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 61535-49-7 | [4][6][7][] |

| Molecular Formula | C13H17ClN2O2 | [2][5][] |

| Molecular Weight | 268.74 g/mol | [4][] |

| Synonyms | D-Tryptophan ethyl ester hydrochloride, H-D-Trp-OEt·HCl | [2][4] |

| Appearance | White to Yellowish White Crystals or Crystalline Powder | [4] |

| Purity | Typically >98% | [4][7] |

| Storage | Store in sealed containers at cool, dry, and ventilated warehouse | [4] |

Potential Mechanisms of Action and Biological Significance

While direct studies on the mechanism of action of this compound are limited, we can infer potential biological activities based on the known roles of D-tryptophan and the metabolic pathways of its L-isomer.

The Role of D-Amino Acids in Biological Systems

D-amino acids are increasingly recognized for their diverse biological roles and therapeutic potential[7]. They are not merely inert stereoisomers but can act as biomarkers for diseases and regulators of physiological functions[7]. The primary advantage of incorporating D-amino acids into drug candidates is their enhanced biostability, as they are poor substrates for most endogenous proteases[4][5]. This resistance to degradation can lead to a longer half-life in vivo.

Recent research has highlighted the potential of D-tryptophan and its derivatives in immunomodulation and as therapeutic agents for conditions such as cancer, neurological disorders, and infectious diseases[9]. For instance, a prodrug of D-tryptophan, 1-methyl-D-tryptophan (1-MT), has been investigated as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of the kynurenine pathway of tryptophan metabolism[9][10].

Interaction with Tryptophan Metabolic Pathways

L-tryptophan is metabolized primarily through two major pathways: the serotonin pathway and the kynurenine pathway[1][3][11][12].

-

Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. It plays a crucial role in regulating mood, sleep, and behavior[2][13].

-

Kynurenine Pathway: Accounting for over 95% of L-tryptophan catabolism, this pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid[1][3][12]. Dysregulation of this pathway is implicated in various neurological and inflammatory disorders[11].

Given that this compound is an esterified form of D-tryptophan, it is plausible that it could be hydrolyzed in vivo to D-tryptophan, which may then interact with or modulate these pathways. For instance, D-tryptophan could act as a competitive inhibitor of enzymes in the kynurenine pathway, such as IDO1, thereby altering the balance of neuroactive metabolites[10].

Sources

- 1. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 2. Tryptophan metabolism, from nutrition to potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 10. D-Tryptophan Methyl Ester Hydrochloride: An Immunomodulator Regulating Tryptophan Metabolism_Chemicalbook [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Appearance of D-Trp-OEt·HCl Powder for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Attributes in a Chiral Building Block

D-Tryptophan ethyl ester hydrochloride (D-Trp-OEt·HCl), a derivative of the essential amino acid D-tryptophan, is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. Its utility in the synthesis of complex molecules, including peptide analogues and pharmacologically active compounds, necessitates a thorough understanding of its material properties. The physical appearance of a starting material like D-Trp-OEt·HCl is not merely a superficial characteristic; it is a critical quality attribute that provides insights into its purity, solid-state form, and potential behavior in downstream processes such as dissolution, blending, and reaction kinetics.

This technical guide provides a comprehensive examination of the physical appearance of D-Trp-OEt·HCl powder. Moving beyond simple catalog descriptions, this document synthesizes information from supplier specifications and scientific literature to present a detailed overview of its expected appearance. Furthermore, it furnishes researchers with robust, field-proven protocols for the systematic and objective characterization of the powder's color, form, and morphology. The methodologies described herein are designed to be self-validating, ensuring that laboratories can confidently assess the quality and consistency of this important raw material.

Physicochemical and Morphological Profile of D-Trp-OEt·HCl

D-Trp-OEt·HCl is consistently described in chemical and pharmaceutical literature as a crystalline solid.[1] This inherent crystallinity is a key determinant of its physical properties. While batch-to-batch variations are possible, a typical profile can be established.

Color and Form

The macroscopic appearance of D-Trp-OEt·HCl is generally a fine to crystalline powder. The color is a critical indicator of purity, with deviations from the expected hue potentially signaling the presence of impurities or degradation products. Supplier specifications most frequently describe the powder as "White to off-white" or extending to "White to Yellowish White".[1][2] A "Light yellow" appearance is also noted, which may be acceptable depending on the grade and intended use.[3]

Crystalline Structure and Morphology

The powdered nature of D-Trp-OEt·HCl arises from the grinding of its bulk crystalline form. While a specific crystallographic study for the D-enantiomer was not found in the public domain, a study on the racemic mixture, DL-Tryptophan ethyl ester hydrochloride, provides valuable insight.[4][5] This study revealed that the compound crystallizes in the triclinic space group Pī, which is an asymmetric crystal system.[4][5] This inherent asymmetry at the molecular level translates to the macroscopic crystal habit.

Without direct microscopic images, the expected morphology of D-Trp-OEt·HCl particles under magnification would be that of small, irregular, and potentially sharp-edged crystalline fragments. Depending on the crystallization and milling processes, the powder may consist of a heterogeneous mixture of particle sizes and shapes, including potentially acicular (needle-like) or prismatic habits.

Summary of Physical Properties

| Property | Typical Specification | Rationale and Significance |

| Physical State | Solid, Crystalline Powder | The crystalline nature ensures a defined melting point and influences solubility and stability. |

| Color | White to Off-White, Light Yellow | A key qualitative indicator of purity. Colorimetric analysis can quantify this attribute. |

| Form | Crystalline solid | Confirmed by crystallographic studies of the racemate, indicating a well-ordered molecular structure.[4][5] |

| Morphology | Irregular crystalline particles | Expected due to the triclinic crystal system and processing (milling). Particle shape and size impact powder flow, bulk density, and dissolution rates. |

Protocols for Physical Characterization

To ensure the quality and consistency of D-Trp-OEt·HCl, a systematic approach to characterizing its physical appearance is essential. The following protocols are grounded in established pharmacopeial and analytical chemistry principles.

Protocol 1: Macroscopic Visual Inspection

This protocol provides a standardized method for the initial, qualitative assessment of the powder's color and form.

Causality: A controlled, comparative visual inspection against a neutral background is the first line of defense in identifying gross deviations from the expected appearance, which could indicate contamination, improper storage, or degradation.

Methodology:

-

Sample Preparation: Place approximately 1-2 grams of the D-Trp-OEt·HCl powder onto a clean, dry, white weighing paper or a watch glass.

-

Illumination: Conduct the observation under a standardized diffuse daylight source or a lamp calibrated to simulate daylight (D65 illuminant). This minimizes color temperature bias.

-

Observation:

-

Observe the powder against the white background to assess its primary color (e.g., white, off-white, yellow).

-

Gently spread a thin layer of the powder with a clean spatula to observe its texture and uniformity. Note the presence of any discoloration, dark specks, or foreign matter.

-

Observe the powder against a black background to enhance the visibility of any light-colored foreign particulates.

-

-

Documentation: Record the observations, including the color, presence of any non-uniformities, and a qualitative description of the particle nature (e.g., fine powder, crystalline).

Caption: Workflow for Macroscopic Visual Inspection of D-Trp-OEt·HCl Powder.

Protocol 2: Microscopic Morphological Analysis (Light Microscopy)

This protocol details the characterization of particle shape, size distribution, and crystalline nature using a standard light microscope.

Causality: Microscopic examination provides a magnified view of individual particles, allowing for a more detailed assessment of morphology than is possible with the naked eye. This is crucial for understanding properties like flowability and for detecting subtle changes between batches.

Methodology:

-

Sample Preparation (Dry Mount):

-

Place a clean, dry microscope slide on a flat surface.

-

Using a spatula, carefully place a small amount of D-Trp-OEt·HCl powder in the center of the slide.

-

Gently place a coverslip over the powder. A slight tap on the coverslip can help to disperse the particles, but avoid grinding motions which can alter the particle morphology.

-

-

Microscope Setup:

-

Place the prepared slide on the microscope stage.

-

Start with the lowest power objective (e.g., 4x or 10x) to locate the sample and focus.

-

Adjust the illumination (e.g., Köhler illumination) for optimal contrast and resolution.

-

-

Observation and Imaging:

-

Scan the slide at low power to get an overview of the particle size distribution and identify areas of interest.

-

Switch to higher power objectives (e.g., 20x, 40x) for detailed observation of individual particle morphology.

-

Note the general shape of the crystals (e.g., irregular, acicular, prismatic).

-

Observe the degree of particle aggregation or agglomeration.

-

Capture representative images at various magnifications using a calibrated microscope camera.

-

-

Data Analysis (Optional):

-

If the microscope is equipped with imaging software, perform basic particle size analysis on the captured images to obtain a qualitative or semi-quantitative understanding of the particle size distribution.

-

Caption: Workflow for Light Microscopy Analysis of D-Trp-OEt·HCl Powder.

Conclusion and Forward Outlook

The physical appearance of D-Trp-OEt·HCl powder, characterized as a white to off-white or light yellow crystalline solid, is a fundamental aspect of its quality control. The triclinic crystal system of its racemate suggests an inherently irregular and asymmetric particle morphology, a feature that directly influences its bulk material properties. The protocols outlined in this guide provide a robust framework for the systematic and scientifically sound characterization of these attributes. By implementing standardized visual and microscopic inspection techniques, researchers and drug development professionals can ensure the consistency and quality of this critical chiral building block, thereby mitigating risks in their synthetic and formulation processes. Further characterization using advanced techniques such as Scanning Electron Microscopy (SEM) and quantitative particle size analysis would provide an even deeper understanding of the material's properties and their impact on performance.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DL-Tryptophan Ethyl Ester Hydrochloride | 6519-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. [PDF] The crystal and molecular structure of dl-tryptophane ethyl ester hydrochloride | Semantic Scholar [semanticscholar.org]

- 5. The crystal and molecular structure of DL-tryptophane ethyl ester hydrochloride - Publications of the IAS Fellows [repository.ias.ac.in]

An In-Depth Technical Guide to the Solubility of D-Tryptophan Ethyl Ester Hydrochloride

Introduction

D-Tryptophan ethyl ester hydrochloride is a chiral building block and a derivative of the essential amino acid D-tryptophan. Its utility in pharmaceutical development and peptide synthesis is significant, where it serves as a crucial intermediate. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for successful experimental design, reaction optimization, formulation, and purification processes. Poor solubility can lead to challenges in achieving desired concentrations, unpredictable reaction kinetics, and difficulties in product isolation.

This technical guide provides a detailed exploration of the solubility of D-Tryptophan ethyl ester hydrochloride. It combines theoretical principles with practical, field-proven methodologies to offer a robust framework for laboratory applications. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility in various solvent systems, and a detailed, self-validating protocol for its empirical determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. D-Tryptophan ethyl ester hydrochloride is a salt, which significantly influences its behavior in solution compared to its free-base form.

Table 1: Physicochemical Properties of D-Tryptophan Ethyl Ester Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 268.74 g/mol | [1] |

| CAS Number | 6519-67-1 (for DL-form) | [1] |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

| Melting Point | ~214-220 °C (decomposes) | [2][3] |

The molecule's structure features several key functional groups that dictate its interactions with different solvents:

-

An Indole Ring: This large, aromatic, and hydrophobic portion of the molecule tends to interact favorably with non-polar solvents.

-

An Ethyl Ester Group: This group adds some lipophilicity and can act as a hydrogen bond acceptor.

-

A Protonated Amine (Ammonium Chloride Salt): As a hydrochloride salt, the primary amine is protonated, rendering it ionic. This is the most significant contributor to its solubility in polar, protic solvents like water and alcohols.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has similar intermolecular forces. For D-Tryptophan ethyl ester hydrochloride, a combination of forces is at play.

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent at dissolving D-Tryptophan ethyl ester hydrochloride. The primary driving force is the ion-dipole interaction between the ammonium chloride salt and the polar solvent molecules. Furthermore, the solvent's ability to act as both a hydrogen bond donor and acceptor facilitates the solvation of the ester and amine groups. The solubility in these solvents is expected to follow the order: Water > Methanol > Ethanol, due to the decreasing polarity and increasing steric hindrance of the alkyl chain.[4]

-

In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Solvents like Dimethyl sulfoxide (DMSO) can dissolve both polar and non-polar substances and are effective at solvating the cationic portion of the molecule.[5] However, solvents like acetonitrile and acetone are generally poorer solvents for ionic salts.[4] Solubility in this category will be moderate to low, depending on the solvent's specific ability to stabilize the ionic charge.

-

In Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents lack the ability to form strong interactions with the ionic part of the molecule. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces that would form between the solvent and the solute. Consequently, D-Tryptophan ethyl ester hydrochloride is expected to be practically insoluble in these solvents.[5]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a valuable guide, empirical determination is essential for obtaining accurate solubility data for a specific application. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[6]

Protocol: Equilibrium Solubility by the Shake-Flask Method

This protocol describes a robust system for accurately measuring solubility. The key is to create a saturated solution at equilibrium, separate the undissolved solid, and then accurately quantify the concentration of the dissolved solute in the supernatant.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of D-Tryptophan ethyl ester hydrochloride to a series of glass vials (e.g., 2-4 mL HPLC vials with screw caps). The excess solid is crucial to ensure saturation is reached. A visual excess of solid should remain at the end of the experiment.

-

Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an agitator or shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically recommended.[7] It is advisable to test multiple time points (e.g., 18, 24, and 48 hours) to confirm that the concentration has plateaued, signifying equilibrium.[8]

-

-

Phase Separation:

-

Remove the vials from the agitator and allow them to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved particles, which can artificially inflate the measured concentration, the supernatant must be clarified. Centrifugation at high speed (e.g., >10,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) is the most rigorous method.[9]

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Analytical Quantification by HPLC

HPLC is the preferred method for quantification due to its high specificity and sensitivity. The indole ring in tryptophan provides a strong chromophore for UV detection.

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.[10]

-

Injection Volume: 10 µL.

-

Quantification: A calibration curve should be prepared using standards of known concentration to ensure accurate measurement.

Representative Solubility Profile

The following table summarizes the expected solubility of D-Tryptophan ethyl ester hydrochloride in a range of common laboratory solvents, based on the principles discussed and data from analogous compounds like L-tryptophan methyl ester hydrochloride.[4] Note: These values are illustrative and should be confirmed experimentally for mission-critical applications.

Table 2: Expected Solubility of D-Tryptophan Ethyl Ester Hydrochloride at 25 °C

| Solvent Category | Solvent | Dielectric Constant (ε) | Expected Solubility | Rationale |

| Polar Protic | Water | 80.1 | Very Soluble (>100 mg/mL) | Excellent for solvating ionic salts via ion-dipole interactions and H-bonding. |

| Methanol | 32.7 | Soluble (50-100 mg/mL) | High polarity and H-bonding capability.[4] | |

| Ethanol | 24.5 | Sparingly Soluble (10-30 mg/mL) | Lower polarity than methanol, slightly reduced solvating power for the salt.[4] | |

| Isopropanol | 19.9 | Slightly Soluble (1-5 mg/mL) | Increased steric hindrance and lower polarity further reduce solubility.[4] | |

| Polar Aprotic | DMSO | 46.7 | Soluble (30-60 mg/mL) | High polarity, effectively solvates cations. |

| Acetonitrile | 37.5 | Very Slightly Soluble (<1 mg/mL) | Polar, but a poor solvent for many inorganic salts.[4] | |

| Acetone | 20.7 | Very Slightly Soluble (<1 mg/mL) | Moderate polarity, but limited ability to stabilize the ionic form.[4] | |

| Non-Polar | Toluene | 2.4 | Insoluble (<0.1 mg/mL) | Lacks polarity to overcome the crystal lattice energy of the salt. |

| Hexane | 1.9 | Insoluble (<0.1 mg/mL) | Non-polar, cannot form favorable interactions with the ionic solute. |

Safety, Handling, and Storage

As a standard laboratory chemical, D-Tryptophan ethyl ester hydrochloride should be handled with appropriate care.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated at 2°C - 8°C to ensure long-term stability.[2][3]

Conclusion

The solubility of D-Tryptophan ethyl ester hydrochloride is governed by its dual nature: an ionic salt component and a large, hydrophobic indole ring. It exhibits high solubility in polar protic solvents like water and methanol, moderate to low solubility in polar aprotic solvents, and is practically insoluble in non-polar organic solvents. This behavior is predictable based on fundamental chemical principles. For precise quantitative data, the shake-flask method coupled with HPLC analysis provides a reliable and robust workflow. This guide equips researchers with both the theoretical understanding and the practical tools necessary to effectively manage and utilize D-Tryptophan ethyl ester hydrochloride in their scientific endeavors.

References

- 1. plexdb.org [plexdb.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Batch Analysis of Tryptophan and Its Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to H-D-Trp-OEt·HCl: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of H-D-Trp-OEt·HCl (D-Tryptophan ethyl ester hydrochloride), a derivative of the essential amino acid tryptophan. As a key chiral building block, this compound holds significant potential in various fields, from peptide synthesis to the development of novel therapeutics. This document delves into its fundamental physicochemical properties, stereochemical intricacies, synthesis, and analytical characterization. Furthermore, it explores the emerging understanding of the biological roles of D-amino acids, providing context for the potential applications of H-D-Trp-OEt·HCl in drug discovery and development.

Core Molecular Structure and Physicochemical Properties

H-D-Trp-OEt·HCl is the hydrochloride salt of the ethyl ester of D-tryptophan. The esterification of the carboxylic acid group and the presence of the hydrochloride salt of the primary amine significantly influence its solubility and reactivity compared to its parent amino acid, D-tryptophan.

Chemical Identity

| Property | Value |

| Chemical Name | ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |

| Synonyms | D-Tryptophan ethyl ester hydrochloride, H-D-Trp-OEt·HCl |

| CAS Number | 61535-49-7, 74126-25-3 [Note: Both CAS numbers are frequently referenced for this compound][1][2][3][4] |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ |

| Molecular Weight | 268.74 g/mol |

| Canonical SMILES | CCOC(=O)N.Cl |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to yellowish-white crystalline powder | [3] |

| Melting Point | 220-235 °C | [3] |

| Solubility | Soluble in water and methanol. Poorly soluble in non-polar organic solvents like diethyl ether and hexane. To dissolve in less polar solvents such as dichloromethane (DCM), conversion to the free amine is often necessary.[5] |

Stereochemistry: The Significance of the D-Configuration

The stereochemistry of H-D-Trp-OEt·HCl is a defining feature, with the chiral center at the alpha-carbon having the (R)-configuration. This is in contrast to the naturally occurring L-tryptophan, which has the (S)-configuration. The "D" designation refers to its relationship to D-glyceraldehyde.

The presence of D-amino acids in biological systems was once thought to be an anomaly. However, it is now established that D-amino acids play crucial roles in various physiological and pathological processes.[1] They are found in the cell walls of bacteria and have been identified in mammals, where they can act as signaling molecules.[6] For instance, D-serine is a co-agonist of the NMDA receptor in the brain.[1] The unique stereochemistry of H-D-Trp-OEt·HCl makes it a valuable tool for designing peptides and small molecules with altered metabolic stability and unique pharmacological profiles, as they are often resistant to degradation by proteases that specifically recognize L-amino acids.

Stereochemical relationship between L- and D-Tryptophan.

Synthesis and Purification

The synthesis of H-D-Trp-OEt·HCl is typically achieved through the Fischer esterification of D-tryptophan. This method involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid.

Synthetic Workflow

General workflow for the synthesis of H-D-Trp-OEt·HCl.

Detailed Experimental Protocol

-

Materials: D-tryptophan, anhydrous ethanol, thionyl chloride (or anhydrous HCl gas), diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-tryptophan in anhydrous ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. This in situ generation of HCl is exothermic. Alternatively, bubble anhydrous HCl gas through the solution.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and HCl under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether to induce the precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Trp-OEt·HCl as a crystalline solid.[7]

-

Purification

Recrystallization is a common method for purifying the final product. A suitable solvent system for recrystallization is typically a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature, with the addition of a non-polar anti-solvent to induce crystallization upon cooling. For instance, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding diethyl ether until the solution becomes turbid, followed by slow cooling, can yield high-purity crystals.[8]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and stereochemical integrity of H-D-Trp-OEt·HCl.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the structure and connectivity of the molecule. Expected signals include those for the aromatic protons of the indole ring, the alpha- and beta-protons of the amino acid backbone, and the ethyl group of the ester.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Key signals correspond to the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the alpha- and beta-carbons, and the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretches of the amine hydrochloride and the indole ring, C-H stretches, the C=O stretch of the ester, and C=C stretches of the aromatic ring.[7]

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the final product. A common mobile phase for amino acid esters is a mixture of n-butanol, acetic acid, and water.[7] The spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of H-D-Trp-OEt·HCl. A reverse-phase C18 column is typically used with a gradient elution of a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile with 0.1% trifluoroacetic acid). Detection is usually performed using a UV detector at 280 nm, the absorbance maximum of the indole chromophore.[7]

-

Chiral HPLC: To confirm the enantiomeric purity of the D-isomer, chiral HPLC is essential. Specialized chiral stationary phases are used to separate the D- and L-enantiomers.[2][9]

Analytical Workflow

A typical analytical workflow for the characterization of H-D-Trp-OEt·HCl.

Biological Activity and Applications in Drug Development

While the biological roles of L-tryptophan and its derivatives as precursors to serotonin and other neuroactive molecules are well-established, the specific functions of D-tryptophan and its esters are an active area of research.[10] The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, prolonging their half-life in vivo.

Potential Mechanisms of Action of D-Amino Acids

D-amino acids can exert biological effects through various mechanisms:

-

Modulation of Gut Microbiota: The gut microbiome can produce and respond to D-amino acids, influencing host-microbe interactions.[6]

-

Neuromodulation: As seen with D-serine, D-amino acids can directly interact with receptors in the central nervous system.[1]

-

Immunomodulation: Derivatives of D-tryptophan, such as 1-methyl-D-tryptophan, have been investigated as immunomodulatory agents, particularly in the context of cancer therapy, by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO).[11]

-

Antimicrobial Activity: D-amino acids can interfere with bacterial cell wall synthesis and biofilm formation.[6]

Applications of H-D-Trp-OEt·HCl in Research and Development

-

Peptide Synthesis: H-D-Trp-OEt·HCl is a valuable building block for the synthesis of peptides containing D-tryptophan. The ethyl ester protects the carboxylic acid, while the amine hydrochloride can be deprotected in situ for coupling reactions.

-

Drug Discovery: As a chiral intermediate, it is used in the synthesis of more complex molecules with potential therapeutic applications.[12] The D-configuration can be exploited to design enzyme inhibitors or receptor ligands with unique properties.

-

Neuroscience Research: Given the emerging roles of D-amino acids in the nervous system, H-D-Trp-OEt·HCl can be used as a tool to investigate these pathways.[12][13]

Summary and Future Outlook

H-D-Trp-OEt·HCl is a well-defined chemical entity with distinct physicochemical and stereochemical properties. Its synthesis and analytical characterization are based on established chemical principles. While its primary current application is as a chiral building block in organic synthesis, particularly for the incorporation of D-tryptophan into peptides, the growing understanding of the biological significance of D-amino acids opens up exciting avenues for future research. Further investigation into the specific pharmacological effects of H-D-Trp-OEt·HCl is warranted and may lead to the discovery of novel therapeutic agents for a range of diseases.

References

- Current time information in Osage County, US. (n.d.). Google.

-

Pharmacology and Delivery of Tryptophan Derivatives for Health Applications. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

-

The Role of D-Tryptophan Methyl Ester Hydrochloride in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

- Fasano, M., et al. (2020). Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. International Journal of Molecular Sciences, 21(18), 6843.

- Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021).

- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Letters in Organic Chemistry, 4(1), 37-40.

- Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. (2020). Life, 10(11), 273.

- Supporting Information. (2024). The Royal Society of Chemistry.

- Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015). Journal of Agricultural and Food Chemistry, 63(1), 134-140.

- One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. (2017). Amino Acids, 49(5), 967-975.

-

DL-Tryptophan Ethyl Ester Hydrochloride. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016).

- Biological function of d-tryptophan: a bibliometric analysis and review. (2025). Frontiers in Nutrition, 11, 1515647.

- New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. (2018). Frontiers in Microbiology, 9, 299.

- Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. (2007). Journal of Pharmacy and Pharmacology, 59(1), 125-131.

- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2016). Chirality, 28(9), 642-648.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 167-175.

-

Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. (n.d.). Pearson. Retrieved January 5, 2026, from [Link]

- Method for preparing amino acid esters. (1995). U.S.

-

D-Tryptophan methyl ester hydrochloride. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Quality Control Chemicals (QCC). (n.d.). QCC. Retrieved January 5, 2026, from [Link]

- Biological Role of D-amino Acid Oxidase and D-aspartate Oxidase. Effects of D-amino Acids. (1993). Journal of Biological Chemistry, 268(36), 26941-26949.

-

H-D-Trp-OEt.HCl CAS 61535-49-7 Assay >98.0% (TLC). (n.d.). Ruifu Chemical. Retrieved January 5, 2026, from [Link]

- Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. (2024). Nutrients, 16(13), 2065.

- Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity. (2013).

- The preparation method of tryptophan esters hydrochloride. (2017).

-

(PDF) Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- d-amino Acids in Health and Disease: A Focus on Cancer. (2019). International Journal of Molecular Sciences, 20(18), 4547.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2020). Pharmaceutics, 12(10), 963.

- Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. (2022). Molecules, 27(18), 5941.

- Preparing method for tryptophan ester hydrochloride. (2015).

-

H NMR and 13 C NMR assignments for tryptophan measured in... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

H-D-Trp-OEt HCl, CAS 74126-25-3, D-Tryptophan ethyl ester hydrochloride salt. (n.d.). Aapptec. Retrieved January 5, 2026, from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 5, 2026, from [Link]

-

DL-Tryptophan ethyl ester hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 633.

-

(PDF) Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruifuchem.com [ruifuchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

A Technical Guide to the Strategic Function of the Ethyl Ester Group in D-Tryptophan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The D-Tryptophan Scaffold and the Imperative for Chemical Optimization

D-tryptophan and its derivatives represent a cornerstone in medicinal chemistry, serving not only as essential chiral building blocks in the synthesis of complex pharmaceutical agents but also as precursors to a multitude of bioactive metabolites.[1][2] The indole moiety inherent to the tryptophan structure is a privileged scaffold, frequently found in natural products and synthetic drugs exhibiting a wide range of biological activities.[1][3] However, the native D-tryptophan molecule, with its zwitterionic nature at physiological pH, presents significant challenges in drug development, primarily related to poor solubility, low membrane permeability, and limited bioavailability.

To overcome these hurdles, medicinal chemists employ strategic modifications to the core structure. Among the most effective and versatile of these modifications is the esterification of the carboxylic acid moiety to form an ethyl ester. This guide provides an in-depth analysis of the multifaceted functions of the ethyl ester group in D-tryptophan derivatives, exploring its role as a prodrug element, a modulator of physicochemical properties, a critical protecting group in synthesis, and even as a contributor to novel pharmacological activity.

Pillar 1: The Ethyl Ester as a Pro-Moiety for Enhanced Bioavailability

The primary and most widely recognized function of the ethyl ester group in D-tryptophan derivatives is to serve as a pro-moiety in a prodrug strategy.[4][5] A prodrug is an inactive or less active chemical entity that is converted in vivo into the pharmacologically active parent drug through metabolic processes.

The Underlying Challenge: Polarity and Membrane Permeation

The carboxylic acid group of D-tryptophan is ionized at physiological pH, conferring high polarity to the molecule. This charge significantly hinders the molecule's ability to passively diffuse across the lipid-rich cellular membranes of the gastrointestinal tract and other biological barriers, such as the blood-brain barrier.[5] This poor permeability is a major cause of low oral bioavailability.

The Esterification Solution

By converting the carboxylic acid to an ethyl ester, the polar, ionizable proton is replaced with a non-polar ethyl group. This chemical masking of the carboxylate has several profound effects:

-

Increased Lipophilicity: The ester is significantly more lipophilic (fat-soluble) than the parent carboxylic acid. This change is fundamental to improving its ability to partition into and diffuse across biological membranes.[6][7][8]

-

Improved Permeability and Absorption: The enhanced lipophilicity directly translates to increased passive diffusion across the gut wall, leading to greater absorption into the bloodstream.[4][5][9][10] This strategy has been successfully employed to bypass absorption defects, as demonstrated in the use of tryptophan ethyl esters in managing Hartnup disease.[11]

-

Bio-Reversible Activation: The prodrug strategy is only viable if the inactive ester can be efficiently converted back to the active carboxylic acid in vivo. The ethyl ester is an ideal substrate for ubiquitous endogenous esterase enzymes present in the plasma, liver, and intestinal wall.[7] These enzymes rapidly hydrolyze the ester bond, releasing the active D-tryptophan derivative at or near its site of action.

Caption: Prodrug activation workflow for a D-tryptophan ethyl ester derivative.

Pillar 2: Fine-Tuning Physicochemical Properties for Optimal Performance

Beyond the prodrug concept, the ethyl ester group is a powerful tool for modulating the fundamental physicochemical properties that govern a drug's behavior in both formulation and biological systems.

Impact on Lipophilicity and Solubility

The most direct effect of esterification is the increase in lipophilicity, which can be quantified by the octanol-water distribution coefficient (LogD). While the parent amino acid is highly polar, its ethyl ester derivative is significantly more non-polar. This shift is critical for membrane permeation.[6] For instance, a study on baclofen and its ester prodrugs demonstrated a clear correlation between the alkyl chain length of the ester and increased lipophilicity. The LogD for baclofen was -0.96, while its ethyl ester derivative was +0.77, a substantial shift towards lipophilicity.[6]

While increasing lipophilicity, the ethyl ester can also enhance solubility in non-aqueous or lipid-based formulation vehicles, which can be advantageous for developing specific dosage forms like soft-gel capsules or parenteral formulations.[9][10]

| Property | D-Tryptophan (Parent) | D-Tryptophan Ethyl Ester (Derivative) | Rationale for Change |

| Molecular Weight | ~204.23 g/mol [12] | ~232.28 g/mol [13] | Addition of C₂H₄ group. |

| Charge at pH 7.4 | Zwitterionic (-1 and +1) | Primarily +1 (on α-amino) | Masking of the acidic carboxylate group. |

| LogD (pH 7.4) | Highly Negative (e.g., < -1.0)[6] | Positive (e.g., ~0.5 to 1.0)[6] | Increased lipophilicity from the ethyl group and loss of the negative charge. |

| Aqueous Solubility | Moderate (e.g., 1-5 mg/mL)[12] | Variable; may decrease in water but increase in organic solvents/lipids.[9][10] | Shift from polar zwitterion to a more non-polar, cationic salt form. |

| Membrane Permeability | Low | High | Increased lipophilicity facilitates passive diffusion across lipid bilayers.[5] |

Table 1: Comparative physicochemical properties of a parent D-tryptophan and its ethyl ester derivative. LogD values are illustrative, based on analogous transformations.[6]

Pillar 3: A Critical Role as a Protecting Group in Chemical Synthesis

In the complex, multi-step world of organic and peptide synthesis, functional groups that are not involved in a particular reaction step must be temporarily "protected" to prevent unwanted side reactions.[14][15] The carboxylic acid of D-tryptophan is a nucleophile and must be masked during reactions involving the α-amino group, such as peptide bond formation.

The ethyl ester serves as an excellent and commonly used carboxyl-protecting group.[16][17]

-

Introduction: The ester is easily formed via standard methods, such as Fischer esterification, by reacting the amino acid with ethanol in the presence of an acid catalyst.[18][19]

-

Stability: The ethyl ester is robust and stable under the conditions required for many other chemical transformations, including the coupling of the α-amino group to form a peptide bond.[17]

-

Deprotection: After the desired synthetic steps are completed, the protecting ethyl group can be readily removed by mild basic hydrolysis (saponification) to regenerate the free carboxylic acid without disturbing the newly formed bonds.[16][17]

Sources

- 1. The role of tryptophan derivatives as anti-kinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. sites.rutgers.edu [sites.rutgers.edu]

- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipophilicities of baclofen ester prodrugs correlate with affinities to the ATP-dependent efflux pump P-glycoprotein: relevance for their permeation across the blood-brain barrier? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. Use of ethyl esters of tryptophan to bypass the absorption defect in Hartnup disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. L-Tryptophan, ethyl ester | C13H16N2O2 | CID 81996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. repository.msa.edu.eg [repository.msa.edu.eg]

- 19. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to H-D-Trp-OEt.HCl: From Sourcing to Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of H-D-Trp-OEt.HCl in Modern Research

H-D-Tryptophan ethyl ester hydrochloride (this compound) is a protected, non-proteinogenic amino acid derivative of significant interest in pharmaceutical and biochemical research. As a chiral building block, its incorporation into peptides or other synthetic molecules offers a strategic approach to modulating biological activity, enhancing stability against enzymatic degradation, and exploring novel chemical space. The "D" configuration provides resistance to common proteases, while the ethyl esterification of the C-terminus protects the carboxylic acid during specific coupling reactions, making it a versatile tool for complex molecular construction.

This guide provides an in-depth technical overview for professionals, moving beyond a simple catalog of facts to deliver field-proven insights on sourcing, validation, and application of this critical research chemical.

Part 1: Commercial Sourcing and Critical Specifications

The reproducibility of research begins with the quality of the starting materials. Sourcing this compound requires careful consideration of purity, documentation, and supplier reliability. Several reputable chemical suppliers provide this compound for research purposes. A key initial checkpoint for any researcher is the CAS (Chemical Abstracts Service) number; however, multiple numbers may be associated with this compound (e.g., 74126-25-3, 61535-49-7, 7479-05-2), potentially indicating different salt forms, hydrates, or historical entries.[1][2][3][4][5][6] It is imperative to verify the chemical structure provided by the supplier against the desired molecule.

Comparative Table of Commercial Suppliers

The following table summarizes key specifications from various commercial suppliers to aid in the selection process. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise data.[4]

| Supplier | Common CAS No. | Purity Specification | Analytical Method | Key Characteristics |

| Thermo Scientific | 74126-25-3 | ≥98% | Not specified on product page | Part of the former Alfa Aesar portfolio, ensuring a long-standing reputation for chemical quality.[7] |

| APExBIO | 7479-05-2 | 98.00% | Not specified on product page | Provides high-purity amino acid derivatives suitable for biochemical research.[1] |

| Ruifu Chemical | 61535-49-7 | >98.0% | TLC, NMR, IR | Offers detailed specifications including melting point and specific rotation; can provide custom synthesis.[2] |

| AAPPTec | 74126-25-3 | Not specified | Not specified | Specializes in reagents for peptide synthesis, suggesting suitability for this core application.[4] |